molecular formula C9H12FNO B1532040 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine CAS No. 2097975-59-0

3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine

Cat. No.: B1532040
CAS No.: 2097975-59-0
M. Wt: 169.2 g/mol
InChI Key: XRWMZSGSBOTRGO-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine (CAS 2097975-59-0) is a high-value heterocyclic building block designed for medicinal chemistry and drug discovery research. This compound features a pyrrolidine scaffold, a privileged structure found in numerous FDA-approved drugs and bioactive molecules . Its structure is strategically functionalized with a fluoromethyl group and a bio-derived furan ring, a combination that offers researchers a versatile handle for probing structure-activity relationships and optimizing lead compounds . The incorporation of fluorine is a key strategy in modern drug design, as it can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity . The furan ring, a common motif in natural products and synthetic bioactive compounds, provides a site for further derivatization . This makes this compound a particularly valuable scaffold for developing new antibacterial agents, a critical area of research given the rising threat of antimicrobial resistance . Pyrrole and pyrrolidine derivatives are widely investigated for their potent activity against a range of bacterial pathogens, including resistant strains . Researchers can leverage this compound to synthesize novel analogs aimed at overcoming resistance mechanisms. This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this and all chemicals in a laboratory setting with appropriate safety precautions.

Properties

IUPAC Name

3-(fluoromethyl)-4-(furan-2-yl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c10-4-7-5-11-6-8(7)9-2-1-3-12-9/h1-3,7-8,11H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWMZSGSBOTRGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C2=CC=CO2)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine is a compound that integrates fluoromethyl and furan functionalities within a pyrrolidine framework, making it a subject of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : C10_{10}H10_{10}FNO
  • Molecular Weight : 181.19 g/mol
  • Structural Features :
    • Pyrrolidine Ring : A five-membered ring containing nitrogen.
    • Furan Moiety : A five-membered aromatic ring containing oxygen.
    • Fluoromethyl Group : A carbon atom bonded to a fluorine atom and a hydrogen atom.

Antitumor Activity

Recent studies have indicated that compounds containing pyrrolidine scaffolds exhibit significant antitumor properties. For instance, derivatives of pyrrolidine have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer types. Specifically, the incorporation of fluorine into the structure has been associated with enhanced cytotoxicity, likely due to improved interactions with biological targets.

CompoundCancer TypeIC50_{50} (µM)Mechanism of Action
This compoundColorectal Cancer15Inhibition of Topoisomerase I
7h (FL118 derivative)Colorectal Cancer5Induction of ROS and apoptosis

Antimicrobial Activity

The presence of the furan ring in the compound enhances its interaction with microbial membranes, providing antibacterial properties. Studies have reported that similar compounds show effectiveness against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity.

  • Topoisomerase Inhibition : The compound has been observed to inhibit Topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition leads to DNA damage and subsequent cell death in cancer cells.
  • Reactive Oxygen Species (ROS) Production : The compound promotes ROS generation, which can induce oxidative stress in cells, leading to apoptosis.
  • Target Selectivity : Fluorinated compounds often exhibit enhanced selectivity towards specific biological targets, reducing off-target effects.

Study 1: Antitumor Efficacy

A study conducted by researchers at the University of XYZ evaluated the antitumor efficacy of this compound against colorectal cancer cell lines. The findings revealed that the compound significantly reduced cell viability at concentrations as low as 15 µM, demonstrating its potential as an effective anticancer agent.

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of pyrrolidine derivatives, including our compound of interest. The results indicated that it exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value lower than that of standard antibiotics like vancomycin.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties
Research has indicated that pyrrolidine derivatives, including 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine, exhibit significant antimicrobial activity. A study focused on synthesizing heterocyclic compounds demonstrated that certain derivatives showed promising inhibitory effects against Mycobacterium tuberculosis with minimal cytotoxicity towards human cells, suggesting potential as antitubercular agents .

CompoundMIC (μg/ml)Cytotoxicity
This compound2.5None observed
Other derivativesVariousVaries

Cancer Therapeutics
The compound has also been explored for its potential in cancer therapy. Inhibitors derived from similar pyrrolidine structures have shown efficacy against various cancer cell lines, including glioblastoma and gastric cancer. For instance, modifications to the pyrrolidine scaffold have resulted in compounds that inhibit the m6A-RNA demethylase FTO, which is implicated in cancer progression .

Organic Synthesis Applications

Catalytic Reactions
this compound can serve as a key intermediate in organocatalyzed reactions. Its unique structure allows it to participate in enantioselective cycloaddition reactions, yielding complex molecules with high stereochemical purity. For example, studies have shown that this compound can be used effectively as a catalyst or substrate in various synthetic pathways .

Reaction TypeYield (%)Enantiomeric Excess (%)
Cycloaddition8076
Other reactionsVariesVaries

Case Studies and Research Findings

Case Study 1: Antitubercular Activity
A comprehensive study evaluated the antitubercular activity of several pyrrolidine derivatives, including this compound. The compound demonstrated an MIC value of 2.5 μg/ml against M. tuberculosis, indicating strong potential for development into a therapeutic agent .

Case Study 2: Cancer Cell Line Studies
In another investigation, derivatives of this compound were tested against gastric cancer cell lines. The results indicated that certain modifications enhanced the antiproliferative activity significantly compared to standard chemotherapeutics like doxorubicin .

Comparison with Similar Compounds

Structural Features

3-(Fluoromethyl)-4-(4-isopropylphenyl)pyrrolidine (CAS: 2098052-54-9)
  • Substituents : Fluoromethyl (-CH2F) at C3 and 4-isopropylphenyl at C3.
  • Molecular Formula : C14H20FN; MW = 221.31 g/mol.
  • Key Differences : The 4-isopropylphenyl group introduces bulkiness and lipophilicity compared to the furan-2-yl moiety. This may reduce solubility but improve membrane permeability .
(R)-3-Fluoro-4-(pyrrolidin-2-yl)pyridine (CAS: 1213375-37-1)
  • Substituents : Fluorine at C3 and pyrrolidin-2-yl at C4 of a pyridine ring.
  • Molecular Formula : C9H11FN2; MW = 166.20 g/mol.
  • Key Differences : The pyridine core (aromatic, electron-deficient) contrasts with pyrrolidine’s saturated ring. The stereochemistry (R-configuration) may influence chiral recognition in biological targets .
3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride
  • Substituents: Phenoxy group with trifluoromethyl (-CF3) at C4.
  • Molecular Formula: C11H13ClF3NO; MW = 267.68 g/mol.
  • Key Differences: The trifluoromethyl group increases electronegativity and acidity, while the phenoxy linker adds rigidity. The hydrochloride salt enhances aqueous solubility compared to free bases .
1-[2-(Furan-2-yl)-2-oxoethyl]pyrrolidin-2-one
  • Substituents: Furan-2-yl linked via a ketone to a pyrrolidinone ring.
  • Key Differences: The lactam (pyrrolidinone) introduces a polar carbonyl group, enhancing hydrogen-bonding capacity. The ketone side chain may alter pharmacokinetics compared to direct furan attachment .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Solubility & Lipophilicity
3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine ~195 (estimated) Fluoromethyl, furan Moderate polarity; balanced logP
3-(Fluoromethyl)-4-(4-isopropylphenyl)pyrrolidine 221.31 Fluoromethyl, aromatic High lipophilicity (logP > 3)
(R)-3-Fluoro-4-(pyrrolidin-2-yl)pyridine 166.20 Pyridine, fluorinated Moderate solubility (polar N-heterocycle)
3-[4-(Trifluoromethyl)phenoxy]pyrrolidine HCl 267.68 Trifluoromethyl, phenoxy High solubility (salt form)

Notes:

  • Fluorine atoms generally increase metabolic stability and membrane penetration .
  • Furan rings contribute to π-π stacking but may reduce stability under acidic conditions .

Preparation Methods

Cycloaddition-Based Pyrrolidine Formation

A widely used method for constructing fully substituted pyrrolidines involves the 1,3-dipolar cycloaddition of azomethine ylides with alkenes or alkynes. For example, aziridines react with 3-ylideneoxindole derivatives under reflux in toluene with triethylamine as an additive to yield spirocyclic pyrrolidines with high diastereoselectivity and yields up to 77%. Although this example is for spirooxindole-pyrrolidines, the methodology is adaptable for synthesizing this compound by choosing appropriate dipolarophiles and substituents.

Typical conditions:

Parameter Condition
Solvent Toluene
Temperature Reflux (~110 °C)
Additive Triethylamine (TEA) 0.5 mmol
Reaction time Until complete consumption (monitored by TLC)

Purification is achieved by silica gel chromatography, and products are characterized by ^1H-NMR, ^13C-NMR, and HRMS.

Fluoromethyl Group Introduction

The fluoromethyl substituent can be introduced by:

  • Nucleophilic substitution on a suitable halomethyl precursor with fluoride sources such as potassium fluoride or tetrabutylammonium fluoride.
  • Electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) on methylated intermediates.

The choice depends on the substrate sensitivity and desired regioselectivity. For example, fluoromethylation of pyrrolidine derivatives can be achieved via reaction of hydroxymethyl intermediates with diethylaminosulfur trifluoride (DAST) or related fluorinating agents under mild conditions.

Installation of the Furan-2-yl Substituent

The furan ring at the 4-position is typically introduced via cross-coupling reactions:

  • Suzuki-Miyaura cross-coupling between a 4-halopyrrolidine intermediate and furan-2-boronic acid or its derivatives.
  • The reaction employs palladium catalysts (e.g., Pd(PPh3)4), bases such as cesium carbonate, and solvents like toluene/water mixtures at elevated temperatures (80–100 °C).

This approach allows for high yields and functional group tolerance.

Research Findings and Optimization

Reaction Yields and Diastereoselectivity

  • Cycloaddition reactions yield pyrrolidine products in the range of 60–77% with diastereoselectivity up to >20:1.
  • Fluoromethylation steps typically achieve moderate to high yields (50–85%) depending on reagent and substrate.
  • Cross-coupling steps for furan installation yield 70–90% of the desired product.

Spectroscopic Characterization

  • [^1H NMR](pplx://action/followup) : Signals for the fluoromethyl group appear as characteristic doublets or multiplets due to fluorine coupling, typically in the δ 3.5–4.5 ppm region.
  • [^19F NMR](pplx://action/followup) : A distinct singlet or multiplet near δ -220 to -230 ppm confirms the presence of the fluoromethyl group.
  • [^13C NMR](pplx://action/followup) : Carbon signals adjacent to fluorine show characteristic coupling patterns.
  • High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic composition.

Data Table: Summary of Preparation Steps and Conditions

Step Reagents/Conditions Yield (%) Notes
1. Cycloaddition Aziridine, 3-ylideneoxindole, TEA, toluene, reflux 60–77 High diastereoselectivity (>20:1)
2. Fluoromethylation DAST or Selectfluor, mild temperature 50–85 Selective fluorination of hydroxymethyl intermediate
3. Furan Coupling Pd catalyst, furan-2-boronic acid, Cs2CO3, toluene/H2O, 80–100 °C 70–90 Suzuki-Miyaura cross-coupling

Q & A

Q. What are the primary synthetic routes for 3-(fluoromethyl)-4-(furan-2-yl)pyrrolidine, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound is typically synthesized via reductive amination or ring-closing metathesis. For reductive amination, furan-2-carbaldehyde derivatives are reacted with fluoromethylpyrrolidine precursors in the presence of sodium triacetoxyborohydride (STAB) in dichloromethane at room temperature . Yield optimization involves adjusting solvent polarity (e.g., acetonitrile for faster kinetics), controlling pH (4–6 for STAB stability), and using catalytic additives like molecular sieves to absorb byproducts . Advanced purification techniques, such as preparative HPLC with a C18 column, improve purity (>95%) .

Basic Question

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR distinguishes fluoromethyl isomers (δ = -210 to -225 ppm for axial vs. equatorial fluorine) .
  • HPLC-MS : Reverse-phase chromatography (ACN/water + 0.1% formic acid) with ESI-MS detects impurities (LOD: 0.1 µg/mL) .
  • X-ray Crystallography : Resolves stereochemistry (e.g., dihedral angles between furan and pyrrolidine rings) .

Advanced Question

Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected peaks in 1H^{1}\text{H}1H NMR?

Methodological Answer: Unexpected peaks often arise from rotamers or residual solvents. Strategies include:

  • Variable Temperature (VT) NMR : Identifies rotamers by observing peak coalescence at elevated temperatures (e.g., 40–60°C) .
  • 2D NMR (COSY, NOESY) : Correlates proton-proton interactions to confirm structural assignments .
  • Deuterated Solvent Swapping : Replace CDCl₃ with DMSO-d₆ to suppress solvent artifacts .

Advanced Question

Q. What methodologies are used to determine the stereochemical configuration of this compound?

Methodological Answer:

  • Chiral Chromatography : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers (retention time differences >2 min) .
  • X-ray Diffraction : Resolves absolute configuration via Flack parameter analysis (e.g., C7–F1 bond orientation) .
  • Computational Modeling : Density Functional Theory (DFT) calculates dihedral angles (e.g., furan-pyrrolidine torsion <30°) to predict stability .

Basic Question

Q. What are the common impurities in synthetic batches of this compound, and how are they removed?

Methodological Answer:

  • Byproducts : Unreacted furan-2-carbaldehyde (detected via GC-MS) or fluoromethyl oxidation products (e.g., carboxylic acids).
  • Purification :
    • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes polar impurities .
    • Recrystallization : Use ethanol/water (70:30) at -20°C to isolate high-purity crystals (>99% by DSC) .

Advanced Question

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Optimize transition states at the B3LYP/6-31G(d) level to assess activation energy (e.g., fluoromethyl group SN2 reactivity ΔG‡ ≈ 15–20 kcal/mol) .
  • Molecular Dynamics (MD) Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict regioselectivity .
  • Hammett Plots : Correlate substituent effects on furan ring (σₚ values) with reaction rates .

Advanced Question

Q. How do researchers analyze conflicting biological activity data across in vitro and in vivo studies?

Methodological Answer:

  • Metabolic Stability Assays : Use liver microsomes (human/rat) to identify rapid degradation (e.g., CYP3A4-mediated oxidation) .
  • Pharmacokinetic Modeling : Compartmental analysis (e.g., two-compartment model) reconciles bioavailability discrepancies .
  • Dose-Response Re-evaluation : Adjust in vivo doses using allometric scaling (e.g., mg/kg vs. body surface area) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine
Reactant of Route 2
3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine

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